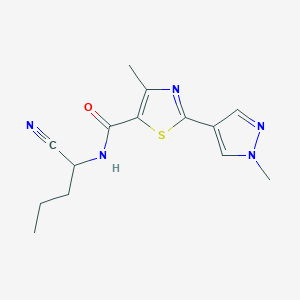

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS/c1-4-5-11(6-15)18-13(20)12-9(2)17-14(21-12)10-7-16-19(3)8-10/h7-8,11H,4-5H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIHPWYYFIXIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)NC(=O)C1=C(N=C(S1)C2=CN(N=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with cyano substituents have been found to target theinsect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides.

Mode of Action

It can be inferred from similar compounds that it may interact with its target, the ryr, and activate it. This activation could lead to changes in the target, potentially disrupting its normal function.

Biological Activity

N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure:

- Molecular Formula : C₁₃H₁₈N₄OS

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects and mechanisms of action.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Caspase activation |

| MCF-7 | 15.0 | Bcl-2 modulation |

| A549 | 10.0 | ROS production and mitochondrial damage |

Anti-inflammatory Effects

Another area of research has highlighted the anti-inflammatory effects of this compound. In animal models, it has been observed to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

Case Study: Anti-inflammatory Effects in Rodent Models

In a controlled study involving rodent models of arthritis, administration of this compound resulted in:

- Reduction in Joint Swelling : Measured by changes in paw volume.

- Decrease in Histological Inflammation Scores : Indicating reduced synovial inflammation.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The compound is believed to interact with various receptors involved in cell signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is a key factor in its anticancer activity.

Research Findings

Several research articles have documented the biological activities of this compound:

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Structural Variations and Implications

a) Thiazole Core Modifications

- Target Compound vs. Ethaboxam: Ethaboxam features a 4-ethyl and 2-ethylamino substitution on the thiazole, enhancing its agricultural fungicidal activity . In contrast, the target compound’s 4-methyl and 2-(1-methylpyrazol-4-YL) groups may increase steric bulk and alter binding affinity to biological targets.

- Target Compound vs. Dasatinib: Dasatinib’s 2-aminothiazole core is critical for kinase inhibition . The target’s pyrazole substitution likely redirects activity away from kinase targets.

b) Carboxamide Substituents

Physicochemical Properties

- Melting Points: Compound 3a () melts at 133–135°C, while fluorophenyl-substituted analogs (e.g., 3d) show higher MPs (181–183°C), suggesting halogenation increases crystallinity . The target’s cyanobutyl group may lower its MP due to increased flexibility.

- Solubility : Pyrazole and nitrile groups in the target compound may enhance water solubility compared to Ethaboxam’s thienyl group, which is more hydrophobic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Cyanobutyl)-4-methyl-2-(1-methylpyrazol-4-YL)-1,3-thiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including cyclocondensation and functional group modifications. For example, pyrazole-thiazole hybrids are often synthesized via cyclocondensation of intermediates like ethyl acetoacetate with hydrazine derivatives, followed by cyanobutyl group introduction via nucleophilic substitution . Optimization may involve adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) to enhance yields. Purity can be verified using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography for definitive stereochemical assignment, as demonstrated for analogous thiazole-carboxamide derivatives . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylpyrazolyl vs. cyanobutyl groups).

- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula .

Q. What solubility and stability considerations are critical for in vitro assays?

- Methodological Answer : The compound’s solubility can be improved using DMSO or ethanol (up to 10 mM stock solutions), but stability studies (e.g., 24-hour incubation in PBS at 37°C) are essential to detect hydrolysis of the nitrile or carboxamide groups . For long-term storage, lyophilization at -20°C under inert gas (N₂) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

- Positive Controls : Reference inhibitors (e.g., kinase inhibitors for enzyme studies) .

- Dose-Response Curves : IC₅₀/EC₅₀ calculations with nonlinear regression models.

- Orthogonal Assays : Validate findings via SPR (binding affinity) and cellular thermal shift assays (target engagement) .

Q. What strategies are effective for probing the compound’s mechanism of action?

- Methodological Answer : Combine computational and experimental approaches:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .

- Site-Directed Mutagenesis : Identify critical binding residues (e.g., catalytic lysine in enzymes).

- Metabolomics : Track downstream metabolic changes via LC-MS/MS in treated vs. untreated cells .

Q. How can researchers design derivatives to improve selectivity and reduce off-target effects?

- Methodological Answer : Modify the cyanobutyl or methylpyrazolyl moieties to alter steric/electronic properties:

- SAR Studies : Synthesize analogs with varying alkyl chain lengths (e.g., cyanohexyl instead of cyanobutyl) .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole to assess impact on binding .

- ADMET Prediction : Use SwissADME to optimize logP (target 2–4) and rule out pan-assay interference compounds (PAINS) .

Data Analysis & Validation

Q. What analytical methods are recommended for assessing purity in complex reaction mixtures?

- Methodological Answer : Employ orthogonal chromatographic techniques:

- HPLC-DAD : Monitor UV absorption at λ = 254 nm (thiazole/pyrazole chromophores).

- LC-MS/MS : Detect trace impurities (<0.1%) via MRM transitions.

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ to identify unreacted starting materials .

Q. How should crystallographic data be interpreted to resolve ambiguous electron density?

- Methodological Answer : Refine X-ray data with SHELXL:

- Disorder Modeling : Split positions for flexible groups (e.g., cyanobutyl chain).

- Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., H-bonding with carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.